

Technical Characterization Guide: 5-Amino-2-bromo-3-hydroxypyridine

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Compound of Interest

Compound Name: 5-Amino-2-bromo-3-hydroxypyridine

Cat. No.: B11728943

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Executive Summary & Structural Context

Compound: **5-Amino-2-bromo-3-hydroxypyridine** Formula: C

H

BrN

O Exact Mass: 187.96 / 189.96 (1:1 Isotopic Ratio) SMILES: Nc1cc(O)c(Br)nc1[1]

This compound represents a highly functionalized pyridine scaffold. The presence of three distinct heteroatom substituents (Br, OH, NH

) creates a unique electronic environment that requires precise spectral interpretation. Unlike its 2-amino analog, this isomer places the bromine atom adjacent to the ring nitrogen (C2) and the amine at the meta position (C5), significantly altering the proton and carbon chemical shifts.

Structural Differentiation (Critical Check)

Researchers must first ensure they are not working with the regioisomer.

- Target (User): **5-Amino-2-bromo-3-hydroxypyridine** (Br @ C2, NH @ C5).
- Common Isomer: 2-Amino-5-bromo-3-hydroxypyridine (NH @ C2, Br @ C5).

Physicochemical Profile

Property	Value (Predicted/Experimental)	Analytical Relevance
Molecular Weight	189.01 g/mol	Mass Spectrometry parent ion confirmation.
pKa (Acidic)	~8.5 (Phenolic OH)	Mobile phase pH must be <6.5 for retention in reverse-phase HPLC.
pKa (Basic)	~3.0 (Pyridine N)	Protonation occurs at low pH; affects UV.
LogP	~0.8 - 1.2	Moderate lipophilicity; compatible with C18 columns.
Solubility	DMSO, MeOH, Dilute Acid	DMSO-d ₆ is the preferred solvent for NMR to prevent exchange broadening.

Spectral Data & Analysis

A. Mass Spectrometry (MS)

The mass spectrum provides the primary confirmation of the bromine incorporation.

- Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or APCI.

- Parent Ion: The compound will exhibit a characteristic 1:1 doublet at m/z 189 (Br) and m/z 191 (Br) due to the natural abundance of bromine isotopes.
- Fragmentation Pattern (MS/MS):
 - Loss of NH (-17): Common in aminopyridines.
 - Loss of CO (-28): Characteristic of 3-hydroxypyridines (tautomeric pyridone character).
 - Loss of Br radical (-79/81): Observed in high-energy collisions.

B. Proton NMR (^1H NMR)

Solvent: DMSO-d

(Recommended to observe OH/NH

protons). Frequency: 400 MHz or higher.

The aromatic region will show two distinct singlets (or narrow doublets) corresponding to H4 and H6.

Proton	Position	Chemical Shift (, ppm)	Multiplicity	Diagnostic Logic
H4	C4-H	6.90 - 7.10	Doublet (Hz)	Shielded. Located between electron-donating OH and NH groups. This upfield shift is unique to this isomer.
H6	C6-H	7.60 - 7.85	Doublet (Hz)	Deshielded. Adjacent to the pyridine nitrogen (alpha effect), but shielded slightly by the ortho-NH .
OH	C3-OH	10.0 - 11.0	Broad Singlet	Exchangeable with D O. Disappears upon shake.
NH	C5-NH	5.0 - 5.5	Broad Singlet	Exchangeable. Integration must be ~2H.

Distinction from Common Isomer: In the common 2-amino-5-bromo isomer, the H4 proton is between OH and Br, leading to a shift typically >7.2 ppm. The upfield shift of H4 (<7.1 ppm) in the 5-amino-2-bromo isomer is the key confirmation.

C. Carbon NMR (¹³C NMR)

Solvent: DMSO-d

Carbon	Environment	Shift (, ppm)	Note
C2	C-Br	~135 - 140	Attached to N and Br.
C3	C-OH	~148 - 152	Deshielded by Oxygen.
C4	CH	~110 - 115	Shielded by ortho-OH and ortho-NH
C5	C-NH	~140 - 145	Attached to Amine.
C6	CH	~130 - 135	Alpha to Nitrogen.

D. Infrared Spectroscopy (FT-IR)

- 3300 - 3450 cm

: N-H stretching (Doublet for primary amine).

- 3100 - 3300 cm

: O-H stretching (Broad, often overlapping with NH).

- 1580 - 1620 cm

: C=N / C=C Pyridine ring stretching (Diagnostic "Breathing" mode).

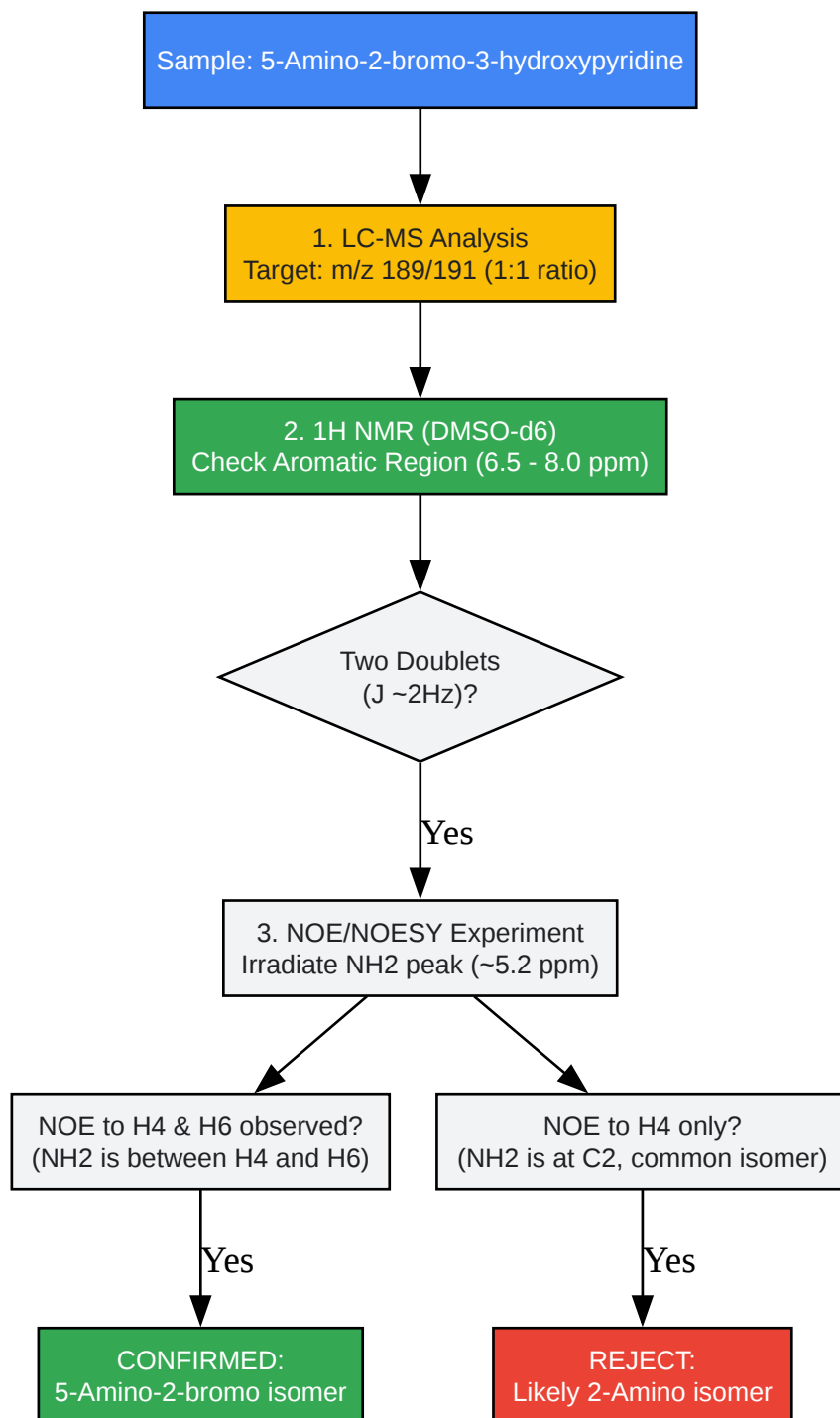
- ~600 - 700 cm

: C-Br stretch.

Experimental Validation Protocols

Protocol 1: Structural Elucidation Workflow

This workflow validates the regiochemistry (position of substituents) using 2D NMR (NOESY/HMBC).



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Figure 1: Decision tree for validating the 5-amino-2-bromo regiochemistry against potential isomers.

Protocol 2: HPLC Purity Assessment

Due to the amphoteric nature (amine + phenol), standard unbuffered silica columns will cause tailing.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 μm , 4.6 x 100 mm.
- Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV @ 254 nm (aromatic ring) and 280 nm (phenol).
- Expectation: The 5-amino isomer is slightly more polar than the 2-amino isomer due to the accessibility of the amine and hydroxyl groups for solvation.

References & Authority

- General Pyridine Characterization: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard text for pyridine spectral interpretation).
- Spectral Database for Organic Compounds (SDBS): National Institute of Advanced Industrial Science and Technology (AIST). (Use for comparative pyridine shifts).
- Isotope Patterns in MS: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for Br isotope ratio validation).
- Common Isomer Comparison: Sigma-Aldrich Certificate of Analysis for 2-Amino-5-bromo-3-hydroxypyridine (CAS 39903-01-0). (Useful for eliminating the incorrect isomer).

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Sources

- [1. 3-Bromo-5-hydroxypyridine\(74115-13-2\) 1H NMR spectrum \[chemicalbook.com\]](#)
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